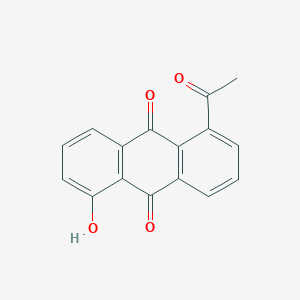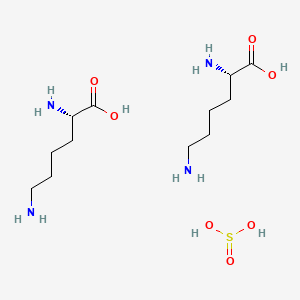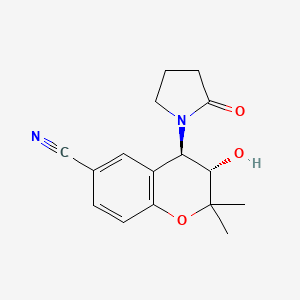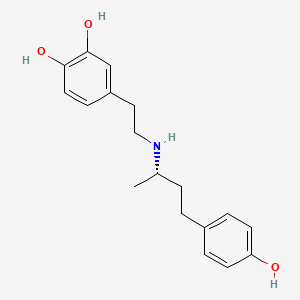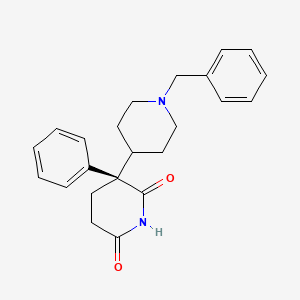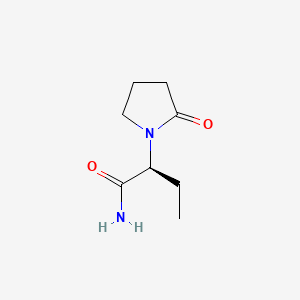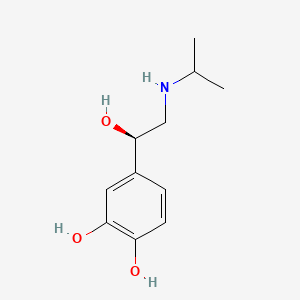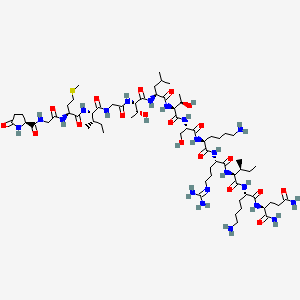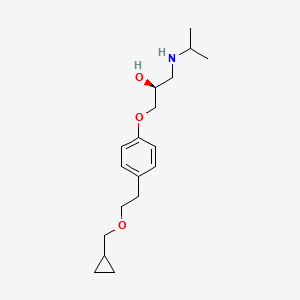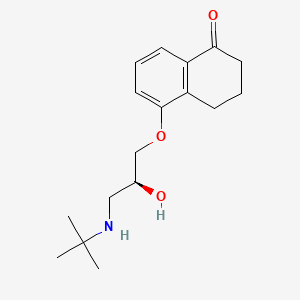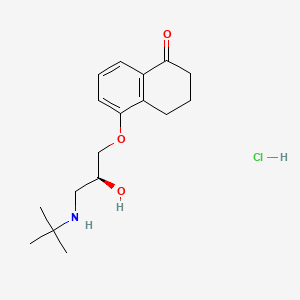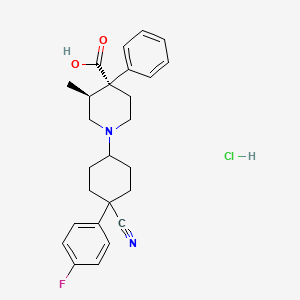
5-乙基-2-甲氧基苯酚
描述
5-Ethyl-2-methoxyphenol is an organic compound with the molecular formula C9H12O2. It is a phenolic compound containing both an ethyl and a methoxy functional group attached to a benzene ring. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
科学研究应用
5-Ethyl-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用机制
Target of Action
5-Ethyl-2-methoxyphenol, also known as Guaiacol , is a phenolic compound containing a methoxy functional group It’s known that phenolic compounds like guaiacol can interact with various cellular components, including proteins, lipids, and dna, due to their antioxidant properties .
Mode of Action
Methoxyphenolic compounds have been shown to exhibit anti-inflammatory activity in human airway cells . They inhibit the expression of various inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . This suggests that 5-Ethyl-2-methoxyphenol may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
For instance, they can be transformed by anaerobic microorganisms, potentially playing a significant role in the global carbon cycle . Additionally, phenolic compounds are known to be synthesized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Guaiacol, a similar compound, is known to be rapidly absorbed in rats, reaching peak plasma concentration in about 10 minutes This suggests that 5-Ethyl-2-methoxyphenol may also have good bioavailability
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the expression of various inflammatory mediators, potentially reducing inflammation and immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-methoxyphenol. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the compound’s stability could be influenced by light, oxygen, and moisture
生化分析
Biochemical Properties
5-Ethyl-2-methoxyphenol may play a role in biochemical reactions similar to other phenolic compounds. Phenolic compounds are known to have antioxidant properties . They can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron
Cellular Effects
They can potentially prevent and treat conditions where oxidative stress is a contributing factor .
Molecular Mechanism
The molecular mechanism of action of 5-Ethyl-2-methoxyphenol is not well-understood. It is likely that it shares some similarities with other phenolic compounds. For example, guaiacol, a phenolic compound, has been found to have disinfectant properties and is used as an expectorant . It is also a potent scavenger of reactive oxygen radicals, and this radical scavenging activity may be associated with its effect on cell proliferation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Ethyl-2-methoxyphenol in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability .
Metabolic Pathways
It is known that phenolic compounds are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids .
Transport and Distribution
It is known that phenolic compounds can be rapidly absorbed and reach peak plasma concentration in about 10 minutes .
Subcellular Localization
It is known that phenolic compounds can interact with various cellular components and may be localized in different subcellular compartments depending on their specific properties .
准备方法
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methoxyphenol can be synthesized through several methods. One common laboratory method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate and a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In another method, o-anisidine (2-methoxyaniline) can be hydrolyzed via its diazonium derivative to yield 5-Ethyl-2-methoxyphenol .
Industrial Production Methods
Industrial production of 5-Ethyl-2-methoxyphenol typically involves the methylation of catechol using dimethyl sulfate or methyl chloride in the presence of a base. This method is scalable and cost-effective for large-scale production .
化学反应分析
Types of Reactions
5-Ethyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
相似化合物的比较
Similar Compounds
Guaiacol (2-Methoxyphenol): Similar in structure but lacks the ethyl group.
Mequinol (4-Methoxyphenol): Similar in structure but has the methoxy group in a different position.
3-Methoxyphenol: Another methoxyphenol isomer with the methoxy group in the meta position.
Uniqueness
5-Ethyl-2-methoxyphenol is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties, making it distinct from other methoxyphenols .
属性
IUPAC Name |
5-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZFQGJUGEKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182163 | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-88-8 | |
| Record name | Locustol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOCUSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8V5WHB17K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


